1-[2-(4-chlorophenyl)-2-oxoethyl]-3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione
Overview
Description
1-[2-(4-chlorophenyl)-2-oxoethyl]-3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is a complex organic compound belonging to the quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-chlorophenyl)-2-oxoethyl]-3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions . The reaction is often carried out in the presence of catalysts such as hydrochloric acid or sulfuric acid to facilitate the formation of the quinazoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis and metal-catalyzed reactions can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-chlorophenyl)-2-oxoethyl]-3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as sodium borohydride can convert the ketone group to an alcohol.
Substitution: Halogenation and nitration reactions can introduce additional functional groups to the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated and nitrated quinazoline derivatives.
Scientific Research Applications
1-[2-(4-chlorophenyl)-2-oxoethyl]-3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(4-chlorophenyl)-2-oxoethyl]-3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . It may also interact with cellular receptors to modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a simpler structure but similar biological activities.
Quinazolinone: Another derivative with a ketone group at the 4-position, known for its diverse pharmacological properties.
Indole derivatives: Compounds with a similar heterocyclic structure and wide-ranging biological activities.
Uniqueness
1-[2-(4-chlorophenyl)-2-oxoethyl]-3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl and dimethoxy groups enhances its potential as a therapeutic agent by improving its binding affinity and selectivity for molecular targets .
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)-2-oxoethyl]-3-ethyl-6,7-dimethoxyquinazoline-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5/c1-4-22-19(25)14-9-17(27-2)18(28-3)10-15(14)23(20(22)26)11-16(24)12-5-7-13(21)8-6-12/h5-10H,4,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFHTVOJQFDCJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC(=C(C=C2N(C1=O)CC(=O)C3=CC=C(C=C3)Cl)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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